molecular formula C19H16BrNO4S B11058706 2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate

2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate

Cat. No.: B11058706
M. Wt: 434.3 g/mol
InChI Key: ABSHIXNZYLPRDA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate is a complex organic compound that features a bromophenyl group, a benzoxazole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate is unique due to its combination of a bromophenyl group, a benzoxazole moiety, and a butanoate ester. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16BrNO4S

Molecular Weight

434.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate

InChI

InChI=1S/C19H16BrNO4S/c1-2-17(26-19-21-14-5-3-4-6-16(14)25-19)18(23)24-11-15(22)12-7-9-13(20)10-8-12/h3-10,17H,2,11H2,1H3

InChI Key

ABSHIXNZYLPRDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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